

# Norethindrone Acetate-d6 CAS number and molecular weight

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## Compound of Interest

Compound Name: Norethindrone Acetate-  
2,2,4,6,6,10-d6

Cat. No.: B12375814

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## In-Depth Technical Guide: Norethindrone Acetate-d6

This technical guide provides a comprehensive overview of Norethindrone Acetate-d6, a deuterated form of the synthetic progestin Norethindrone Acetate. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

## Core Data Presentation

The following table summarizes the key quantitative data for Norethindrone Acetate-d6.

Property	Value	Source(s)
Molecular Weight	346.50 g/mol	[1]
	346.49 g/mol	[2]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> D <sub>6</sub> O <sub>3</sub>	[1]
CAS Number	A specific CAS number for Norethindrone Acetate-d6 is not consistently reported in the literature. The CAS numbers for the unlabeled parent compound, Norethindrone Acetate, are frequently cited as 38673-38-0 and 51-98-9 for reference.[1][3][4] For the related deuterated compound, Norethindrone-d6, the CAS number is listed as 2376036-05-2.[5]	

## Signaling Pathways and Mechanism of Action

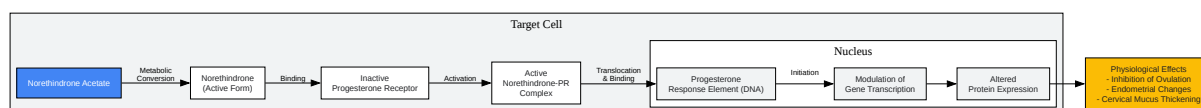
Norethindrone Acetate, the non-deuterated parent compound, exerts its biological effects primarily through its action as a progestin. After administration, it is converted to its active form, norethindrone.[6] The primary mechanism of action involves the binding to and activation of progesterone receptors (PRs) in target tissues, which include the reproductive organs, mammary glands, hypothalamus, and pituitary gland.[6] This interaction initiates a cascade of intracellular events that modulate gene expression and, consequently, physiological responses.

The binding of norethindrone to the progesterone receptor leads to a conformational change in the receptor. This activated complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This binding modulates the transcription of these genes, altering protein expression and bringing about the hormonal effects.[6]

Key physiological consequences of this signaling pathway include:

- **Inhibition of Ovulation:** Norethindrone Acetate suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This inhibition prevents the maturation and release of eggs from the ovaries.[6]
- **Endometrial Changes:** It transforms the proliferative endometrium into a secretory one, making it less suitable for implantation.[7]
- **Cervical Mucus Thickening:** The hormone increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[6]

The following diagram illustrates the primary signaling pathway of Norethindrone Acetate.



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### Norethindrone Acetate Signaling Pathway

## Experimental Protocols

The following sections detail methodologies for key experiments involving Norethindrone Acetate, which can be adapted for studies with its deuterated analog.

### In Vitro Analysis of Coagulation Gene Expression

This protocol is based on a study investigating the in vitro effects of norethisterone acetate (NETA) on coagulation gene expression in human cell cultures.

- **Cell Culture:**

- Human hepatocytes and human umbilical vein endothelial cells (HUVECs) are treated with Norethindrone Acetate at a concentration of 10nM for 24 hours.
- RNA Isolation and Quantification:
  - Following treatment, total RNA is extracted from the cell cultures.
  - The expression of specific coagulation-related genes is quantified using TaqMan PCR.
  - For hepatocytes, target genes include Fibrinogen, Factor VII, Prothrombin, and Plasminogen Activator Inhibitor-1 (PAI-1).
  - For HUVECs, target genes include Tissue Factor (TF), Tissue Factor Pathway Inhibitor (TFPI), Tissue Plasminogen Activator (tPA), and PAI-1.
  - The expression of estrogen receptors can also be determined.

## Clinical Protocol for Ovarian Stimulation in IVF

This protocol is adapted from a study on the use of Norethindrone Acetate (NET) for programming ovarian stimulation in IVF cycles.[\[8\]](#)[\[9\]](#)

- Patient Population:
  - Patients undergoing controlled ovarian hyperstimulation for IVF.
- Treatment Regimen:
  - Norethindrone Acetate is administered orally at a dose of 10 mg/day.[\[8\]](#)[\[9\]](#)
  - Treatment is initiated between days 2 and 4 of the menstrual cycle and can continue for a duration of 9 to 37 days.[\[8\]](#)[\[9\]](#)
- Ovarian Stimulation:
  - Following the cessation of NET, ovarian stimulation is carried out using a combination of a luteinizing hormone-releasing hormone (LHRH) analog, follicle-stimulating hormone (FSH), and human menopausal gonadotropin (hMG).[\[8\]](#)

- Monitoring:
  - Follicular development is monitored, and human chorionic gonadotropin (HCG) is administered to trigger ovulation when follicles reach maturity.
  - Blood samples are collected to measure hormone levels, such as estradiol (E2).
  - The number of oocytes collected is recorded.

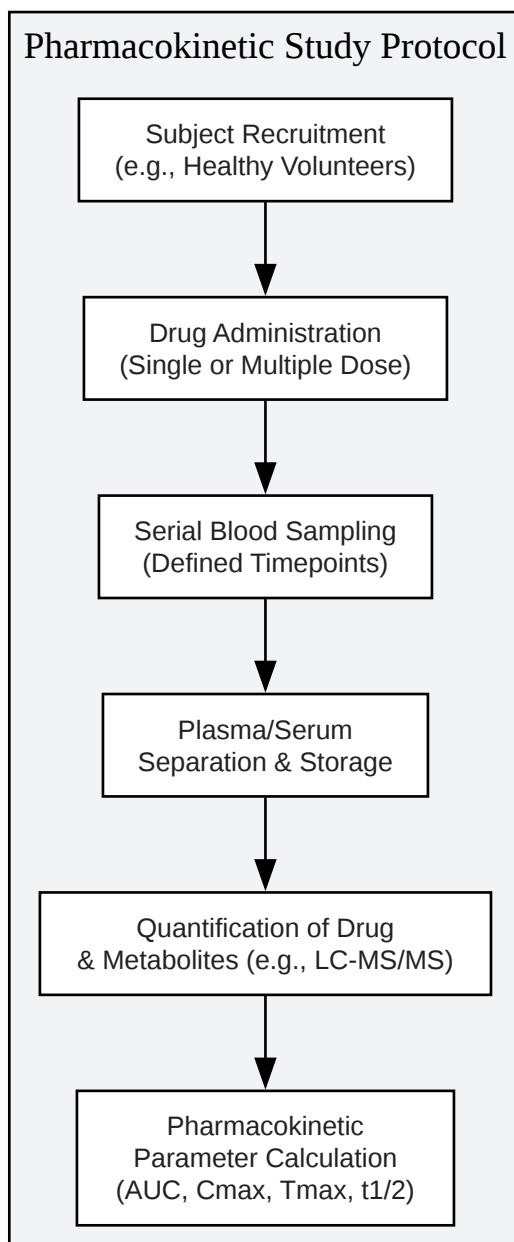
## Bioequivalence and Pharmacokinetic Study Protocol

This protocol is based on a comparative bioavailability study of Norethindrone Acetate tablets.

- Study Design:
  - A randomized, two-way crossover study design is employed.
  - The study is conducted in healthy postmenopausal women under fasting conditions.
- Drug Administration:
  - A single 5 mg tablet of Norethindrone Acetate is administered with 240 mL of water.
- Blood Sampling:
  - Blood samples (7 mL) are collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.167, 0.33, 0.5, 0.75, 1.00, 1.25, 1.50, 1.75, 2.0, 2.5, 3, 4, 6, 8, 10, 12, 14, 16, 24, and 36 hours post-dose.
- Sample Analysis:
  - Plasma concentrations of norethindrone are determined using a validated analytical method, such as LC-MS/MS.
- Restrictions:
  - Subjects are required to abstain from food and drinks containing xanthine (e.g., coffee, tea), grapefruit products, acetaminophen, and alcohol for 48 hours prior to drug administration.

- Vigorous physical activity is prohibited during the study period.

The following diagram outlines a general workflow for a pharmacokinetic study.



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### Pharmacokinetic Study Workflow

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